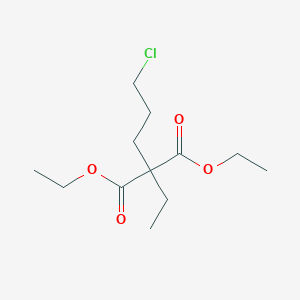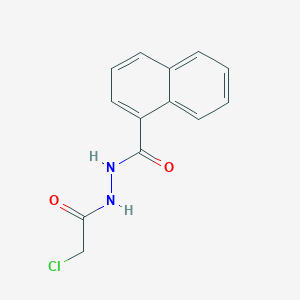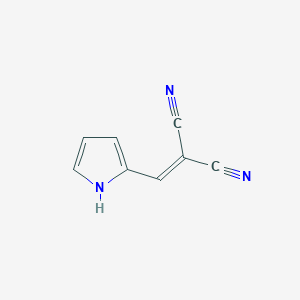
4,5-Dibromothiophene-2-sulfonamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonimidates, which includes compounds like 4,5-Dibromothiophene-2-sulfonamide, involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents . Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .Molecular Structure Analysis
The molecular formula of this compound is C4H3Br2NO2S2, and it has a molecular weight of 321 g/mol .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- Rozentsveig et al. (2007) explored the conversion of 2,5-dibromothiophene into various sulfonamide mixtures through chemical transformations. The research provides insights into the synthesis and structural composition of these compounds, including 4,5-dibromothiophene-2-sulfonamide (Rozentsveig et al., 2007).
Application in Drug Synthesis
- Chen et al. (2010) synthesized derivatives of thiophene sulfonamides, investigating their antiviral activity. This suggests potential pharmaceutical applications for compounds like this compound (Chen et al., 2010).
- Noreen et al. (2017) reported on the synthesis of thiophene sulfonamide derivatives, testing their efficacy as urease inhibitors and antibacterial agents. This indicates the potential use of this compound in similar applications (Noreen et al., 2017).
Chemical Transformations and Reactions
- Lukevics et al. (2001) examined the silylation of 2,5-dibromothiophene, providing a deeper understanding of the chemical reactions and transformations involving compounds like this compound (Lukevics et al., 2001).
Biochemical Analysis and Inhibitory Properties
- Ozgun et al. (2019) synthesized sulfonamide derivatives and evaluated their inhibition potency against certain enzymes, highlighting the biochemical relevance of such compounds (Ozgun et al., 2019).
- Ilies et al. (2003) investigated halogenated sulfonamides as inhibitors of tumor-associated enzymes, suggesting potential cancer-related applications for this compound (Ilies et al., 2003).
Therapeutic and Diagnostic Applications
- Perils et al. (2017) explored the application of sulfonamide-based complexes in nuclear medicine, indicating the potential use of this compound in therapeutic and diagnostic fields (Perils et al., 2017).
Environmental Impact and Treatment
- Sharma et al. (2006) studied the oxidation of sulfonamides, which could provide insights into the environmental processing and treatment of compounds like this compound (Sharma et al., 2006).
Mecanismo De Acción
Target of Action
4,5-Dibromothiophene-2-sulfonamide is a type of sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose metabolism, thyroid function, inflammation, and intraocular pressure regulation .
Mode of Action
Sulfonamides generally act by inhibiting the enzymes they target . For instance, by inhibiting dihydropteroate synthetase, sulfonamides prevent the synthesis of folic acid, a vital component for bacterial growth .
Biochemical Pathways
The inhibition of enzymes like carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. The disruption of folic acid synthesis, for example, can lead to a decrease in bacterial growth
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of target enzymes. This could result in physiological changes such as reduced bacterial growth due to the inhibition of folic acid synthesis . .
Safety and Hazards
The safety data sheet for 4,5-Dibromothiophene-2-sulfonamide indicates that it is considered hazardous. It can cause severe skin burns and eye damage. Precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Análisis Bioquímico
Biochemical Properties
4,5-Dibromothiophene-2-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in sulfur metabolism, potentially inhibiting or modifying their activity . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to changes in their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in sulfur metabolism, leading to changes in cellular function . Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . The compound’s involvement in these pathways can lead to changes in cellular metabolism, affecting overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of this compound within different cellular compartments, affecting its overall activity .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s activity, as it may interact with different biomolecules depending on its location within the cell .
Propiedades
IUPAC Name |
4,5-dibromothiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2NO2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUBKAHZGMXJBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Br)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384448 | |
| Record name | 4,5-dibromothiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77893-69-7 | |
| Record name | 4,5-dibromothiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 4-(2-{[(4-fluorophenyl)thio]methyl}-1,3-thiazolan-3-yl)-4-oxobutanoate](/img/structure/B1621098.png)

![2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B1621101.png)
![2-[2-[2-(Trifluoromethoxy)phenyl]hydrazono]malononitrile](/img/structure/B1621102.png)
![2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1621105.png)


![3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B1621109.png)

![3-[(7-chloroquinolin-4-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B1621113.png)
![4-[(5-([(1-Naphthylmethyl)thio]methyl)-4-phenyl-4H-1,2,4-triazol-3-YL)thio]-3-nitrobenzaldehyde](/img/structure/B1621114.png)
